molecular formula C18H17N3OS2 B3297491 N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895464-17-2

N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No. B3297491
CAS RN: 895464-17-2
M. Wt: 355.5 g/mol
InChI Key: IPCNNKXFKJLJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide, also known as PTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and survival. N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, resulting in the induction of apoptosis. N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cell signaling by dephosphorylating key signaling molecules. PTP inhibition leads to the activation of downstream signaling pathways that promote cell death.
Biochemical and Physiological Effects:
N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to induce apoptosis by activating the caspase cascade and disrupting mitochondrial function. N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has also been shown to inhibit cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs). In neuronal cells, N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to protect against oxidative stress and neuroinflammation by activating the Nrf2-ARE signaling pathway and inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is its high potency and selectivity towards its target enzymes, which makes it a valuable tool for studying enzyme function and regulation. N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the main limitations of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental settings. N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide also has a relatively short half-life in vivo, which can make it difficult to achieve sustained therapeutic effects.

Future Directions

There are several potential future directions for the study of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide. One area of interest is the development of novel N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide analogs with improved solubility and bioavailability. Another area of interest is the exploration of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide could be further investigated as a tool for studying protein-protein interactions and identifying novel drug targets. Finally, the potential applications of N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide in materials science could be further explored, particularly in the synthesis of functional materials such as sensors and catalysts.

Scientific Research Applications

N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been shown to exhibit potent antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In biochemistry, N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been used as a tool to study protein-protein interactions and to identify novel drug targets. In materials science, N-(4-(pyridin-4-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has been explored for its potential use as a building block for the synthesis of functional materials such as sensors and catalysts.

properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-13-2-4-15(5-3-13)23-11-8-17(22)21-18-20-16(12-24-18)14-6-9-19-10-7-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCNNKXFKJLJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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